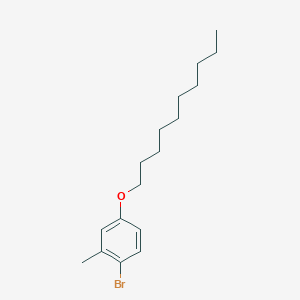
1-Bromo-4-(decyloxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(decyloxy)-2-methylbenzene is an organic compound with the molecular formula C17H27BrO It is a derivative of benzene, where a bromine atom is substituted at the first position, a decyloxy group at the fourth position, and a methyl group at the second position
Preparation Methods
The synthesis of 1-Bromo-4-(decyloxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(decyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Chemical Reactions Analysis
1-Bromo-4-(decyloxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-(decyloxy)-2-methylphenyl methoxybenzene.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of polar aprotic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Bromo-4-(decyloxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(decyloxy)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The decyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The methyl group can undergo oxidation, leading to the formation of different functional groups.
Comparison with Similar Compounds
1-Bromo-4-(decyloxy)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-4-(decyloxy)benzene: Lacks the methyl group, making it less reactive in certain oxidation reactions.
1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
1-Bromo-4-(decyloxy)-2-chlorobenzene: The presence of a chlorine atom instead of a methyl group alters its chemical properties and reactivity.
Properties
CAS No. |
179894-11-2 |
|---|---|
Molecular Formula |
C17H27BrO |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-bromo-4-decoxy-2-methylbenzene |
InChI |
InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-16-11-12-17(18)15(2)14-16/h11-12,14H,3-10,13H2,1-2H3 |
InChI Key |
FLFSQUONXLZPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



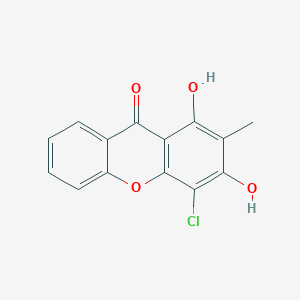
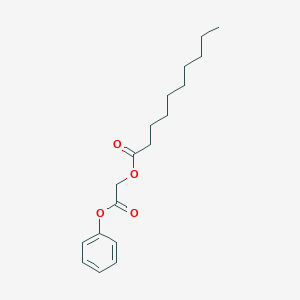
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
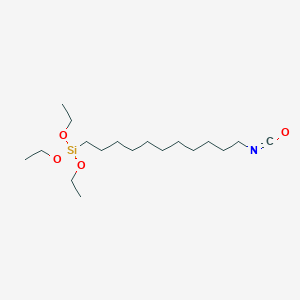
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
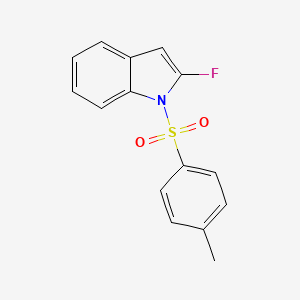

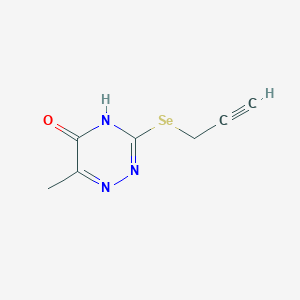
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
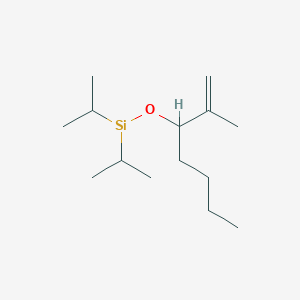
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
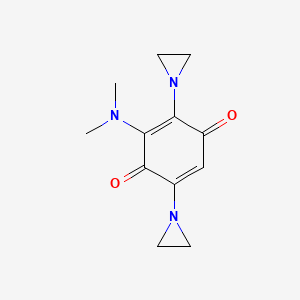
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
